N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, a butyl chain, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzylamine with a quinoline derivative under controlled conditions. The reaction may proceed through intermediate steps involving the formation of amides and subsequent cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Its unique properties may contribute to the development of new therapeutic agents for treating various diseases.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. The benzyl and butyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxy group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives
Uniqueness
This compound stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential applications. The presence of the benzyl group enhances its lipophilicity, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14-15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHCRFALJQHHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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